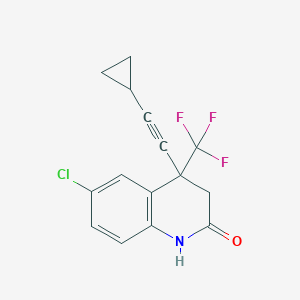![molecular formula C38H64O8P2Zn B154690 Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate] CAS No. 10175-95-8](/img/structure/B154690.png)
Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate] is a complex organophosphorus compound. It is known for its unique chemical structure, which includes a phosphonic acid group, a hydroxyphenyl group, and a zinc salt. This compound is used in various industrial applications due to its stability and reactivity.
準備方法
The synthesis of phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) involves several steps. The primary synthetic route includes the esterification of phosphonic acid with the corresponding alcohol under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then reacted with zinc salts to form the final product. Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
化学反応の分析
Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from -78°C to room temperature.
科学的研究の応用
Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate] has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: The compound is studied for its potential use as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used as an additive in lubricants and coatings to enhance their performance and durability.
作用機序
The mechanism of action of phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) involves its interaction with metal ions and enzymes. The compound can chelate metal ions, thereby inhibiting the activity of metalloproteases. This chelation disrupts the normal function of the enzyme, leading to a decrease in its catalytic activity. The hydroxyphenyl group also contributes to its antioxidant properties by scavenging free radicals and reducing oxidative stress .
類似化合物との比較
Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate] can be compared with other similar compounds such as:
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, dioctyl ester: This compound has a similar structure but with different ester groups, leading to variations in its chemical properties and applications.
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester, calcium salt (21): This compound is used as a stabilizer in plastics and has different metal ion interactions compared to the zinc salt.
Phosphonic acid, bis(1-methylethyl) ester: This compound has a simpler structure and is used in different industrial applications such as flame retardants and plasticizers
特性
CAS番号 |
10175-95-8 |
|---|---|
分子式 |
C38H64O8P2Zn |
分子量 |
776.2 g/mol |
IUPAC名 |
zinc;butoxy-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phosphinate |
InChI |
InChI=1S/2C19H33O4P.Zn/c2*1-8-9-10-23-24(21,22)13-14-11-15(18(2,3)4)17(20)16(12-14)19(5,6)7;/h2*11-12,20H,8-10,13H2,1-7H3,(H,21,22);/q;;+2/p-2 |
InChIキー |
JXBMLLSGNATXRM-UHFFFAOYSA-L |
SMILES |
CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Zn+2] |
正規SMILES |
CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Zn+2] |
Key on ui other cas no. |
10175-95-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


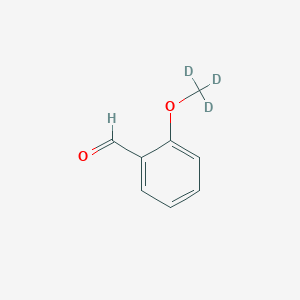
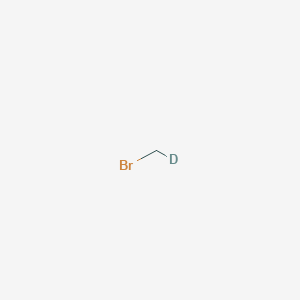
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
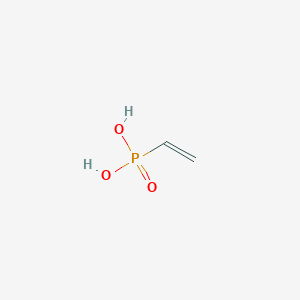
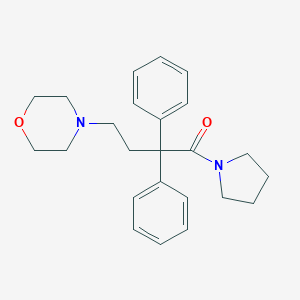
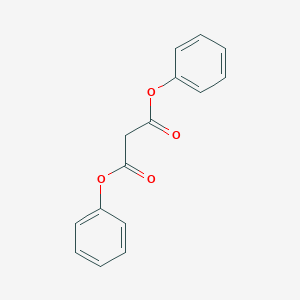
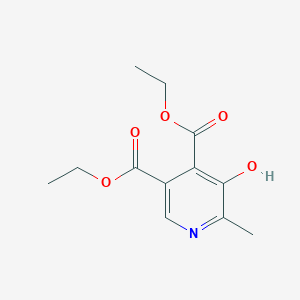
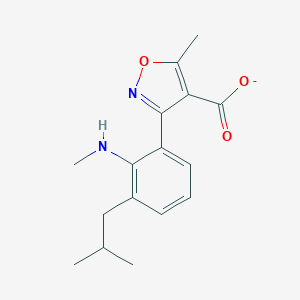
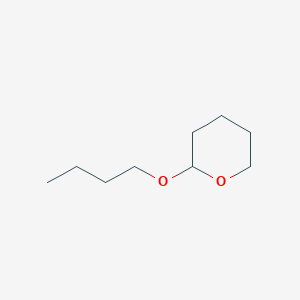
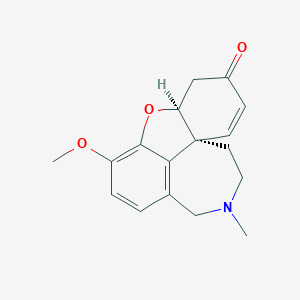
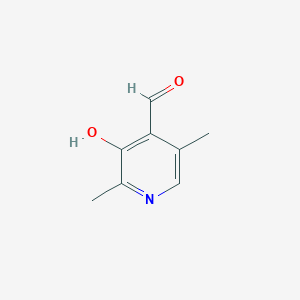

![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
